
1-(4-methylphenyl)but-3-enyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)but-3-enyl acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry This particular compound features a but-3-enyl group attached to an acetate moiety, with a 4-methylphenyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)but-3-enyl acetate typically involves the esterification of 1-(4-methylphenyl)but-3-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylphenyl)but-3-enyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-methylphenyl)but-3-enoic acid or 1-(4-methylphenyl)butan-3-one.
Reduction: Formation of 1-(4-methylphenyl)but-3-en-1-ol.
Substitution: Formation of various substituted esters or ethers.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)but-3-enyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)but-3-enyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential anti-inflammatory effects could be linked to the inhibition of pro-inflammatory mediators and enzymes.
Comparación Con Compuestos Similares
1-(4-Methylphenyl)but-3-en-1-ol: The alcohol precursor to the acetate ester.
1-(4-Methylphenyl)but-3-enoic acid: The oxidized form of the compound.
1-(4-Methylphenyl)butan-3-one: A ketone derivative formed through oxidation.
Uniqueness: 1-(4-Methylphenyl)but-3-enyl acetate stands out due to its ester functional group, which imparts unique chemical properties and potential applications. Its pleasant aroma makes it particularly valuable in the flavor and fragrance industry, distinguishing it from its alcohol, acid, and ketone counterparts.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)but-3-enyl acetate |
InChI |
InChI=1S/C13H16O2/c1-4-5-13(15-11(3)14)12-8-6-10(2)7-9-12/h4,6-9,13H,1,5H2,2-3H3 |
Clave InChI |
NBXIDWCROBCCSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC=C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



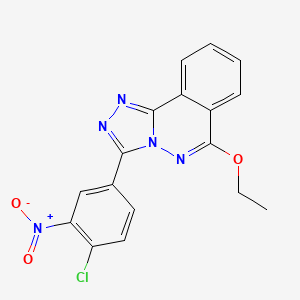
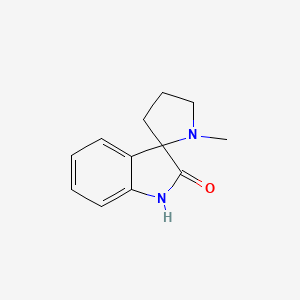
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)

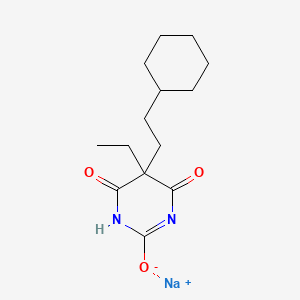

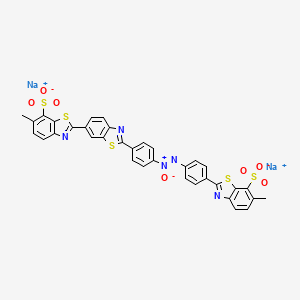
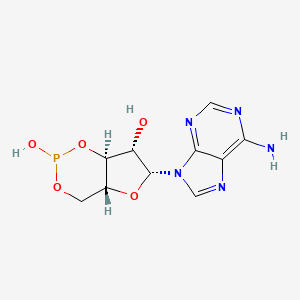

![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
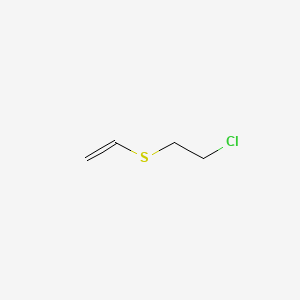
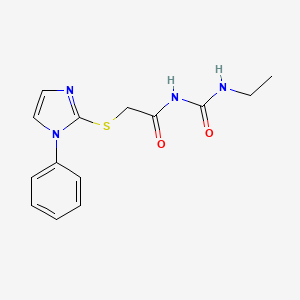
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
